molecular formula C18H20N4O4 B8069374 Imiquimod maleate

Imiquimod maleate

カタログ番号: B8069374
分子量: 356.4 g/mol
InChIキー: KYQFLNAOJRNEDV-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imiquimod maleate is a synthetic compound belonging to the imidazoquinoline family. It is primarily known for its role as an immune response modifier. This compound is used topically to treat various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . The compound works by stimulating the body’s immune system to fight against these conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imiquimod involves several steps. One common method starts with the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline to form 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide. This intermediate is then converted to a 4-chloro derivative, followed by the formation of a 4-iodo derivative. The final step involves the conversion of this intermediate to imiquimod, which is then purified via its maleate salt .

Industrial Production Methods: Industrial production of imiquimod maleate typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .

化学反応の分析

Types of Reactions: Imiquimod undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Treatment of Skin Conditions

Imiquimod maleate is FDA-approved for several dermatological conditions:

  • Anogenital Warts : It is effective in treating external genital and perianal warts, with a 5% cream formulation showing significant improvement compared to vehicle creams .
  • Actinic Keratosis : The drug is used to treat multiple actinic keratoses, particularly in field cancerization settings. Clinical trials have demonstrated its efficacy in achieving lesion clearance .
  • Superficial Basal Cell Carcinoma (BCC) : Imiquimod has been found effective for treating superficial BCC. In clinical studies, it achieved composite clearance rates of approximately 75% . Notably, it can be an alternative for patients who are poor surgical candidates.

Oncological Applications

Imiquimod's role has expanded beyond dermatology into oncology:

  • Melanoma : Recent studies suggest that imiquimod may inhibit melanoma progression by activating TLR7, leading to the recruitment of immune cells that produce anti-tumor factors .
  • Squamous Cell Carcinoma : There is ongoing research into its efficacy against squamous cell carcinoma in situ and invasive forms .

Viral Infections

Imiquimod has been explored for its potential in treating viral infections such as herpes simplex virus (HSV) due to its immunomodulatory effects. While not directly antiviral, it may enhance the body's ability to fight such infections .

Case Studies

Several documented case studies highlight the effectiveness and safety profile of this compound:

  • Case Study on Stevens-Johnson Syndrome : A report detailed a patient who developed Stevens-Johnson syndrome following the application of topical imiquimod for BCC treatment. This underscores the need for careful monitoring of adverse effects .
  • Ulceration Cases : Instances of vulvar ulceration after imiquimod application were reported, emphasizing that while local reactions are common, severe ulcerations can occur even after minimal applications .

Efficacy Data

The following table summarizes key clinical findings related to this compound's efficacy across various conditions:

ConditionFormulationClearance Rate (%)Study Reference
Anogenital Warts5% CreamSignificant improvement vs. vehicle
Actinic Keratosis5% CreamHigh lesion clearance
Superficial Basal Cell Carcinoma5% CreamComposite clearance ~75%
Melanoma->80% clinical response in trials
Squamous Cell Carcinoma-Under investigation

作用機序

Imiquimod maleate exerts its effects by activating the immune system. It acts as an agonist for toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), leading to the activation of nuclear factor-kappa B (NF-κB). This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response. Additionally, imiquimod induces apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) proteins .

類似化合物との比較

Imiquimod maleate stands out due to its specific mechanism of action and its effectiveness in treating various dermatological conditions.

生物活性

Imiquimod maleate is an immune response modifier primarily used for the treatment of various skin conditions, including superficial basal cell carcinoma (BCC), actinic keratosis, and external genital warts. Its biological activity is characterized by its ability to stimulate the immune system, leading to antiviral and antitumor effects. This article delves into the mechanisms of action, clinical applications, and relevant case studies that highlight the compound's efficacy and safety profile.

This compound exerts its biological effects primarily through the activation of the immune system. It acts as an agonist for Toll-like receptor 7 (TLR7), which is expressed on various immune cells including dendritic cells, macrophages, and monocytes. The binding of imiquimod to TLR7 triggers a cascade of immune responses:

  • Cytokine Production : Imiquimod induces the production of several key cytokines such as Interferon-alpha (IFN-α), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-8 . This cytokine release enhances both innate and adaptive immune responses.
  • Apoptosis Induction : The compound promotes apoptosis in tumor cells through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins . This dual mechanism contributes to its effectiveness against skin cancers.
  • Antiviral Activity : Although imiquimod does not exhibit direct antiviral properties, its immune-modulating effects help in controlling viral infections, particularly those caused by human papillomavirus (HPV) .

Clinical Applications

This compound is FDA-approved for several dermatological conditions:

  • Superficial Basal Cell Carcinoma (sBCC) :
    • Imiquimod 5% cream has shown efficacy in achieving histological clearance of sBCC. In clinical trials, the recurrence rate for lesions treated with imiquimod was significantly lower compared to vehicle controls, with a reported risk ratio of 0.25 .
    • A systematic review indicated a high clinical clearance rate (>80%) when used as a first-line treatment for sBCC .
  • Actinic Keratosis :
    • Imiquimod is effective for treating multiple actinic keratoses, particularly in patients with field cancerization .
  • External Genital Warts :
    • The 5% cream formulation has been proven effective in treating external anogenital warts compared to placebo creams .

Case Studies

Several case reports illustrate the biological activity and potential side effects associated with imiquimod treatment:

  • Case Study 1 : A 65-year-old woman developed Stevens-Johnson syndrome following topical application of imiquimod for sBCC. This case highlighted the importance of monitoring patients for severe adverse reactions despite the drug's therapeutic benefits .
  • Case Study 2 : A patient experienced vulvar ulceration after only two applications of imiquimod. This reaction was attributed to an exaggerated immune response rather than over-treatment, emphasizing the need for careful patient management during therapy .

Efficacy Data

The following table summarizes key findings from clinical studies regarding imiquimod's efficacy in treating sBCC:

Study ReferenceTreatment DurationComplete Clearance RateRecurrence Rate
16 weeks100% (twice daily)13%-20%
6 weeks>80%Not specified
VariableSignificant improvementRisk ratio 0.25

特性

IUPAC Name

(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQFLNAOJRNEDV-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imiquimod maleate
Reactant of Route 2
Imiquimod maleate
Reactant of Route 3
Reactant of Route 3
Imiquimod maleate
Reactant of Route 4
Reactant of Route 4
Imiquimod maleate
Reactant of Route 5
Imiquimod maleate
Reactant of Route 6
Imiquimod maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。